2-(p-Tolyl)imidazole-5-methanol

IMPDH inhibition antimetabolite immunosuppression

2-(p-Tolyl)imidazole-5-methanol is the only imidazole building block that precisely mates a C2 p-tolyl group with an unsubstituted C5 hydroxymethyl handle—a pharmacophore delivering moderate IMPDH2 inhibition (Ki=430 nM) with weak ADH off-target liability (Ki=25.1 µM). Generic 2-aryl imidazoles or regioisomers cannot replicate this selectivity profile; using incorrect positional isomers introduces experimental variability that undermines SAR studies. Researchers investigating guanine nucleotide metabolism, immunosuppression, or anticancer strategies rely on this exact compound as a validated starting point for probe development and as a negative control in ADH-mediated off-target assays. The free hydroxymethyl group provides a direct synthetic handle for esterification, etherification, or oxidation, enabling systematic C5 SAR exploration. Procure this exact substitution pattern—not an approximation—to build SAR conclusions on a consistent, reproducible foundation.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B8673750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)imidazole-5-methanol
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(N2)CO
InChIInChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-12-6-10(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)
InChIKeyNWXSBLKHDZDTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)imidazole-5-methanol (CAS 43002-55-7) – Core Compound Identification and Procurement Baseline


2-(p-Tolyl)imidazole-5-methanol (CAS 43002-55-7, molecular formula C₁₁H₁₂N₂O, molecular weight 188.23 g/mol) is a disubstituted imidazole derivative characterized by a p-tolyl (4-methylphenyl) group at the C2 position and a hydroxymethyl group at the C5 position of the imidazole ring. [1] The imidazole core confers hydrogen-bond donor and acceptor capacity (H-bond donors: 2, H-bond acceptors: 2) and a topological polar surface area of 48.9 Ų, with a computed XLogP3-AA value of 1.2, indicating moderate lipophilicity. [2] The compound is commercially available as a research chemical building block for further synthetic elaboration in medicinal chemistry and materials science applications.

2-(p-Tolyl)imidazole-5-methanol – Why Generic Imidazole Substitution Fails to Ensure Reproducible Activity


Within the broad class of 2-aryl imidazoles, subtle changes to the substitution pattern can profoundly alter target engagement, selectivity, and biological potency. [1] The specific combination of a p-tolyl group at C2 and an unsubstituted hydroxymethyl group at C5 defines a distinct pharmacophore that is not interchangeable with other regioisomers (e.g., m-tolyl derivatives) or analogs bearing different substituents on the imidazole ring. [2] Procurement of generic “2-aryl imidazole” or “imidazole-5-methanol” compounds without precise positional and substitutional matching introduces a high risk of experimental variability, as the following quantitative evidence demonstrates that even closely related analogs exhibit divergent activity profiles against key enzymatic targets. [3]

2-(p-Tolyl)imidazole-5-methanol – Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Comparative IMPDH2 Inhibitory Potency: 2-(p-Tolyl)imidazole-5-methanol vs. Structurally Related Analogs

2-(p-Tolyl)imidazole-5-methanol demonstrates moderate inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and anticancer therapies. [1] The compound exhibits a Ki of 430 nM against IMPDH2 when evaluated with IMP (inosine 5'-monophosphate) as substrate. [2] In comparison, closely related imidazole analogs bearing different aryl substitutions at the C2 position show significantly weaker IMPDH2 inhibition, with Ki values typically exceeding 10 µM, highlighting the critical contribution of the p-tolyl moiety to target engagement. [3]

IMPDH inhibition antimetabolite immunosuppression

Alcohol Dehydrogenase (ADH) Inhibition: Selectivity Profile of 2-(p-Tolyl)imidazole-5-methanol

Inhibition of horse liver alcohol dehydrogenase (ADH) is a common off-target liability for many nitrogen-containing heterocycles, including imidazole derivatives. [1] 2-(p-Tolyl)imidazole-5-methanol exhibits weak ADH inhibitory activity with a Ki of 25.1 µM (25,100 nM). [2] This value indicates substantially weaker ADH binding compared to many imidazole-based clinical agents, which frequently exhibit ADH Ki values in the low micromolar to nanomolar range. [3]

alcohol dehydrogenase enzyme inhibition off-target screening

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Regioisomers

The physicochemical profile of 2-(p-Tolyl)imidazole-5-methanol (XLogP3-AA = 1.2; TPSA = 48.9 Ų; H-bond donors = 2; H-bond acceptors = 2) places it within favorable drug-like chemical space. [1] In contrast, the m-tolyl regioisomer (2-(m-Tolyl)imidazole-5-methanol) exhibits an altered electronic distribution due to meta-substitution, which modifies both π-stacking interactions and hydrogen-bonding capacity with biological targets. [2]

drug-likeness physicochemical properties ADME prediction

2-(p-Tolyl)imidazole-5-methanol – Validated Research and Industrial Application Scenarios Driven by Quantitative Evidence


IMPDH2-Targeted Probe Development and Validation of Nucleotide Biosynthesis Pathways

Based on its moderate IMPDH2 inhibitory activity (Ki = 430 nM) [1], 2-(p-Tolyl)imidazole-5-methanol serves as a suitable chemical starting point for developing IMPDH2-targeted molecular probes. Researchers investigating guanine nucleotide metabolism, immunosuppression mechanisms, or anticancer strategies can utilize this compound to validate IMPDH2-dependent cellular phenotypes, particularly in assays where stronger inhibition (e.g., by mycophenolic acid) may cause excessive cytotoxicity or pathway shutdown. The compound's weak ADH inhibition (Ki = 25.1 µM) [2] further supports its use as a relatively clean probe with minimized off-target metabolic interference.

Selectivity Profiling and Off-Target Liability Assessment in Drug Discovery Programs

The differential enzyme inhibition profile—moderate IMPDH2 inhibition (Ki = 430 nM) coupled with weak ADH inhibition (Ki = 25.1 µM) [1] [2]—positions 2-(p-Tolyl)imidazole-5-methanol as a valuable reference compound for selectivity profiling panels. Medicinal chemistry teams can benchmark novel imidazole-based candidates against this compound to assess whether structural modifications enhance desired target engagement (e.g., improved IMPDH2 potency) without concurrently increasing ADH off-target liability. This comparative approach enables data-driven optimization of therapeutic windows.

Synthetic Building Block for Structure-Activity Relationship (SAR) Exploration of 2-Aryl Imidazole Pharmacophores

The well-defined substitution pattern of 2-(p-Tolyl)imidazole-5-methanol—specifically the p-tolyl group at C2 and the unsubstituted hydroxymethyl at C5—provides a validated scaffold for systematic SAR studies. [3] The hydroxymethyl group offers a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) to probe the impact of C5 substitution on IMPDH2 inhibition and other biological activities. Procurement of this exact compound, rather than regioisomeric or differently substituted analogs, ensures that SAR conclusions are built upon a consistent and reproducible chemical foundation.

Negative Control for ADH-Mediated Metabolic Interference Studies

Given its weak ADH inhibitory activity (Ki = 25.1 µM) relative to many clinical imidazoles that potently inhibit ADH (Ki = 0.1–5 µM), [2] 2-(p-Tolyl)imidazole-5-methanol can function as a negative control compound in assays designed to detect ADH-mediated off-target effects. Researchers evaluating whether an observed phenotypic response is attributable to ADH inhibition versus on-target engagement can employ this compound to demonstrate that ADH inhibition is not a confounding factor at the tested concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(p-Tolyl)imidazole-5-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.